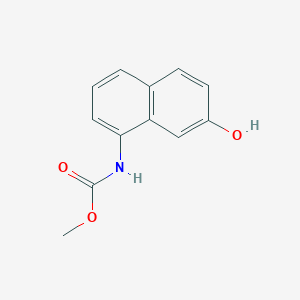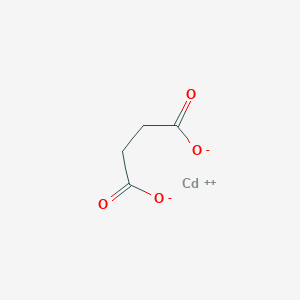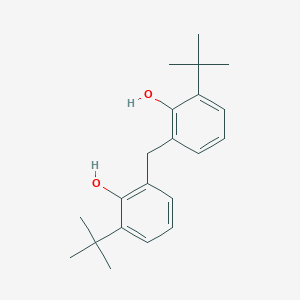
2,2'-Methylenebis(6-tert-butylphenol)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2'-Methylenebis(6-tert-butylphenol) (MBP) is a synthetic antioxidant that is widely used in various industrial applications, including the production of polymers, plastics, and rubber products. MBP is also used as a stabilizer in food packaging materials and as an additive in cosmetics and personal care products. In recent years, MBP has gained attention in the scientific community due to its potential health and environmental impacts.
Mécanisme D'action
The mechanism of action of 2,2'-Methylenebis(6-tert-butylphenol) involves the donation of hydrogen atoms to free radicals, which neutralizes their reactivity and prevents them from causing damage to cells. 2,2'-Methylenebis(6-tert-butylphenol) also inhibits the generation of reactive oxygen species (ROS) and protects cellular components such as lipids, proteins, and DNA from oxidative damage.
Effets Biochimiques Et Physiologiques
2,2'-Methylenebis(6-tert-butylphenol) has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. Studies have also suggested that 2,2'-Methylenebis(6-tert-butylphenol) may have a beneficial effect on metabolic disorders such as diabetes and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
2,2'-Methylenebis(6-tert-butylphenol) is a relatively stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, 2,2'-Methylenebis(6-tert-butylphenol) has some limitations in lab experiments, including its low solubility in water and its potential to interfere with some assays that rely on the generation of ROS.
Orientations Futures
There are several future directions for research on 2,2'-Methylenebis(6-tert-butylphenol), including the development of new synthetic methods to improve its properties and the investigation of its potential as a therapeutic agent for various diseases. There is also a need for further studies on the environmental and health impacts of 2,2'-Methylenebis(6-tert-butylphenol), particularly in relation to its use in food packaging materials and personal care products.
Méthodes De Synthèse
2,2'-Methylenebis(6-tert-butylphenol) is synthesized through the reaction of 2,6-di-tert-butylphenol with formaldehyde in the presence of an acid catalyst. The resulting product is a white crystalline solid with a melting point of around 135-137°C.
Applications De Recherche Scientifique
2,2'-Methylenebis(6-tert-butylphenol) has been extensively studied for its antioxidant properties and its potential as a therapeutic agent. Studies have shown that 2,2'-Methylenebis(6-tert-butylphenol) can scavenge free radicals and protect cells from oxidative stress, which is a major contributor to various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders.
Propriétés
Numéro CAS |
133-63-1 |
|---|---|
Nom du produit |
2,2'-Methylenebis(6-tert-butylphenol) |
Formule moléculaire |
C21H28O2 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
2-tert-butyl-6-[(3-tert-butyl-2-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C21H28O2/c1-20(2,3)16-11-7-9-14(18(16)22)13-15-10-8-12-17(19(15)23)21(4,5)6/h7-12,22-23H,13H2,1-6H3 |
Clé InChI |
PHAZIZJZLYBIIT-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=CC(=C1O)CC2=C(C(=CC=C2)C(C)(C)C)O |
SMILES canonique |
CC(C)(C)C1=CC=CC(=C1O)CC2=C(C(=CC=C2)C(C)(C)C)O |
Autres numéros CAS |
133-63-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



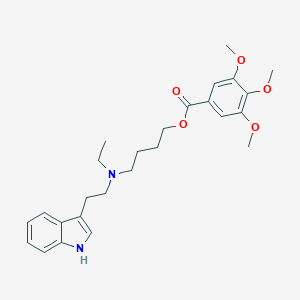
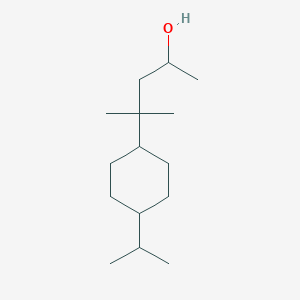
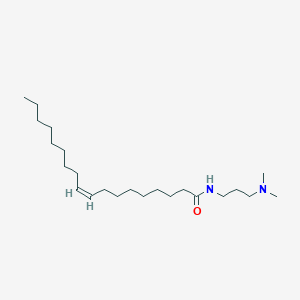
![1,5,9-Trimethyl-13-oxabicyclo[10.1.0]trideca-4,8-diene](/img/structure/B85876.png)
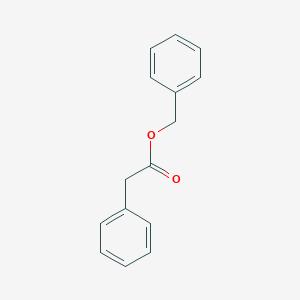
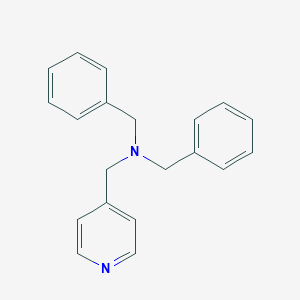
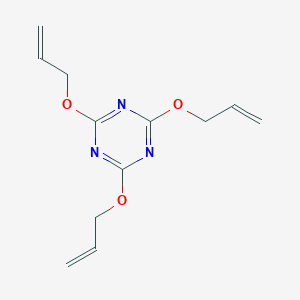

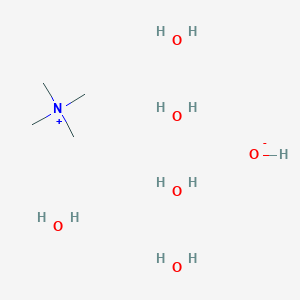
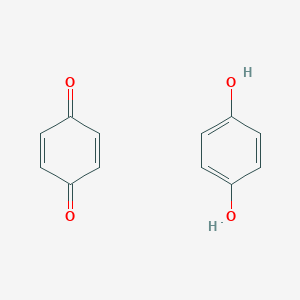
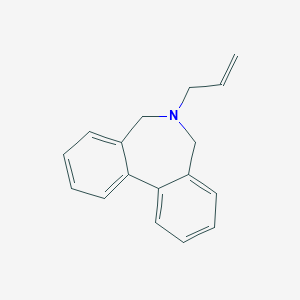
![8,9-Dihydro-5H-5,9-methanobenzo[7]annulen-7(6H)-one](/img/structure/B85891.png)
